Home > Products > Screening Compounds P105242 > (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone - 2034235-14-6

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Catalog Number: EVT-3054567
CAS Number: 2034235-14-6
Molecular Formula: C12H10F3N5O
Molecular Weight: 297.241
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-488043

    Compound Description: BMS-488043 (1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-(4H-1,2,3-triazol-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione) is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. [] It was a previous clinical candidate but showed limitations in its in vitro potency and pharmacokinetic properties. []

BMS-585248 (12m)

    Compound Description: BMS-585248 (1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione) is a potent HIV-1 attachment inhibitor that demonstrates improved in vitro potency and pharmacokinetic properties compared to BMS-488043. [] It was selected for human clinical studies due to its promising profile, including low predicted human clearance, modest protein binding, and good potency in the presence of human serum. []

    Relevance: BMS-585248 and (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone share a common structural motif, incorporating a pyridine ring linked to a triazole ring. [] This structural similarity suggests that the pyridine-triazole scaffold may be a key pharmacophore for the observed biological activities. The variation in substituents attached to this core structure likely contributes to the differences in potency and pharmacokinetic properties between these compounds. []

  • Relevance: This compound, like (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, features a central heterocyclic ring system substituted with a triazole moiety and a trifluoromethyl group. [] The presence of these structural elements in both compounds, despite belonging to different classes of therapeutic agents, highlights the versatility of these chemical motifs in medicinal chemistry. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

    Compound Description: Identified as a clinical candidate for P2X7 antagonism, this compound displays potent activity (ED50 of 0.07 mg/kg in rats) and improved solubility compared to Compound 29. [] Preclinical studies showed good tolerability, leading to its advancement into Phase 1 clinical trials. []

    Relevance: Similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, this compound features a triazole ring connected to a pyridine ring bearing a trifluoromethyl substituent. [] The shared structural features emphasize the potential of this chemical class as a source of bioactive molecules. The subtle variations in their structures, such as the presence of a pyrimidine ring and the specific position of the fluorine atom, can contribute to the observed differences in their pharmacological profiles. []

Properties

CAS Number

2034235-14-6

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

IUPAC Name

[3-(triazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

Molecular Formula

C12H10F3N5O

Molecular Weight

297.241

InChI

InChI=1S/C12H10F3N5O/c13-12(14,15)10-2-1-8(5-16-10)11(21)19-6-9(7-19)20-4-3-17-18-20/h1-5,9H,6-7H2

InChI Key

QRSDBWIPGODGKU-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=CN=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.